1-(Phenylsulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H15NO4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phenylsulfonyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and phenylsulfonyl chloride.
Reaction Conditions: Piperidine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(Phenylsulfonyl)piperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and sulfone compounds.
Scientific Research Applications
1-(Phenylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of a piperidine ring and exhibits different reactivity and applications.
1-(Phenylsulfinyl)piperidine: This compound has a sulfinyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
1-(Methylsulfonyl)piperidine-2-carboxylic acid: This compound has a methylsulfonyl group and a carboxylic acid group at the second position, resulting in distinct chemical behavior.
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWMKVNMSDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353278 |
Source
|
Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122891-92-3 |
Source
|
Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.